[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Overview
Description
[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Anticonvulsant Activity : A study by Pękala et al. (2011) demonstrated that certain derivatives, including trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and ethylamines, exhibit significant anticonvulsant activities. The compounds' effectiveness in mice and rats suggests potential therapeutic applications in epilepsy management. The most effective compound in this series showed a mechanism involving the inhibition of voltage-gated sodium currents and the enhancement of GABAergic effects (Pękala et al., 2011).
Structural Analyses : The structural and conformational analyses of [2-(2,3-Dimethylphenoxy)ethyl] derivatives have been explored through X-ray diffraction, revealing insights into their molecular conformations and interactions. These studies contribute to understanding the compounds' pharmacological activities and optimizing their therapeutic potential (Nitek et al., 2020).
Pharmacological and Biochemical Investigations
Mechanistic Insights and Antagonistic Characterizations : Research on similar compounds has provided valuable information on their pharmacological actions, including their inhibitory effects on various receptors and enzymatic activities. For instance, studies have investigated the antagonistic characterization on alpha 1-adrenoceptors, offering a deeper understanding of their potential therapeutic applications (Lu et al., 2000).
Molecular Docking and Computational Studies : Computational and spectroscopic studies, such as those conducted on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, illustrate the importance of theoretical frameworks in predicting the biological activities and stability of these compounds. Such approaches enable the identification of key molecular interactions that could influence pharmacological efficacy (Amalanathan et al., 2015).
Mechanism of Action
Mode of Action
The resulting changes could include alterations in signal transduction pathways, gene expression, or cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride are not well-studied. As such, its impact on bioavailability is unclear. Generally, factors such as solubility, stability, and molecular size can influence a compound’s pharmacokinetic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-8-9-14-12-7-5-6-10(2)11(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPLMDZUBJAPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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